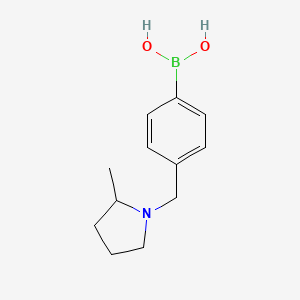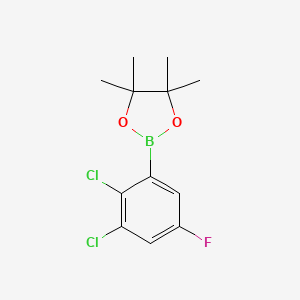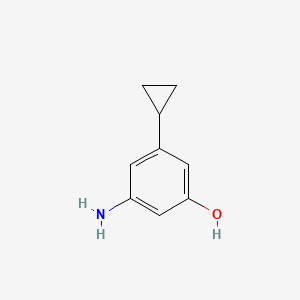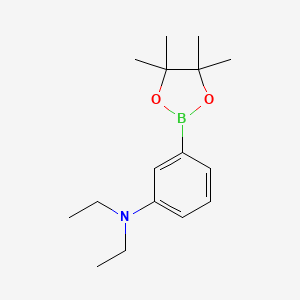
5-Azido-2-iodo-1,3-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Azido-2-iodo-1,3-dimethylbenzene is an organic compound characterized by the presence of an azido group (-N₃) and an iodine atom attached to a benzene ring substituted with two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-2-iodo-1,3-dimethylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-iodo-1,3-dimethylbenzene.
Azidation Reaction: The introduction of the azido group is achieved through a nucleophilic substitution reaction. Sodium azide (NaN₃) is commonly used as the azide source. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of a suitable leaving group (e.g., a halide) with the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azides.
化学反应分析
Types of Reactions
5-Azido-2-iodo-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzene derivatives.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Hydrogen Gas (H₂) and Palladium on Carbon (Pd/C): Used for reduction reactions.
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Substituted Benzene Derivatives: Formed through substitution reactions.
Amines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions.
科学研究应用
5-Azido-2-iodo-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its azido group is particularly useful in click chemistry for the formation of triazoles.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the development of new materials and polymers with specific properties.
作用机制
The mechanism of action of 5-Azido-2-iodo-1,3-dimethylbenzene depends on the specific chemical reactions it undergoes. For example:
Substitution Reactions: The azido group acts as a nucleophile, attacking electrophilic centers in other molecules.
Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical reactions.
Cycloaddition Reactions: The azido group undergoes cycloaddition with alkynes to form triazoles, a reaction facilitated by copper(I) catalysts.
相似化合物的比较
Similar Compounds
2-Iodo-1,3-dimethylbenzene: Lacks the azido group, making it less reactive in certain types of chemical reactions.
5-Azido-1,3-dimethylbenzene:
2-Azido-1,3-dimethylbenzene: Similar structure but with the azido group in a different position, influencing its chemical behavior.
Uniqueness
5-Azido-2-iodo-1,3-dimethylbenzene is unique due to the presence of both an azido group and an iodine atom on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
属性
分子式 |
C8H8IN3 |
|---|---|
分子量 |
273.07 g/mol |
IUPAC 名称 |
5-azido-2-iodo-1,3-dimethylbenzene |
InChI |
InChI=1S/C8H8IN3/c1-5-3-7(11-12-10)4-6(2)8(5)9/h3-4H,1-2H3 |
InChI 键 |
GUIARZGJNBVOCJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1I)C)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13459969.png)


![Methyl 3-(bromomethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B13459992.png)
![1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine](/img/structure/B13460010.png)



![[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate](/img/structure/B13460023.png)
![4-Bromo-2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B13460024.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid](/img/structure/B13460035.png)
![3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B13460043.png)
